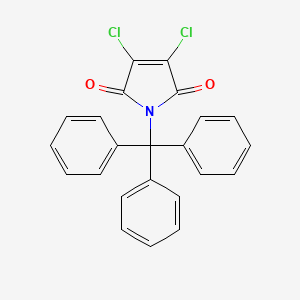

3,4-Dichloro-1-tritylpyrrole-2,5-dione

Description

Properties

IUPAC Name |

3,4-dichloro-1-tritylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl2NO2/c24-19-20(25)22(28)26(21(19)27)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYCWYGPVZYTLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C(=C(C4=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential of 3,4-Dichloro-1-tritylpyrrole-2,5-dione derivatives as antiproliferative agents. A series of chalcone imide derivatives synthesized from this compound have shown significant activity against human cancer cell lines, particularly HepG-2 (liver cancer) and MCF-7 (breast cancer) cells. The synthesized compounds demonstrated higher efficacy compared to the standard chemotherapy drug doxorubicin, indicating their potential as new anticancer agents .

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis in cancer cells. This is facilitated by the activation of specific pathways that lead to cell cycle arrest and programmed cell death. The structural modifications of the pyrrole derivatives enhance their interaction with biological targets, leading to improved therapeutic outcomes .

Organic Synthesis

Synthesis Methodologies:

The synthesis of this compound has been optimized using microwave-assisted techniques, which significantly reduce reaction times and increase yields compared to conventional heating methods. For instance, a study reported yields of up to 70% when synthesized under microwave conditions in just 20 minutes, as opposed to several hours using traditional methods .

Applications in Drug Development:

The ability to rapidly synthesize libraries of related compounds is crucial in drug development. The efficient synthesis of this compound allows researchers to explore a wide range of derivatives for biological testing, facilitating the discovery of new pharmacological agents .

Materials Science

Polymer Chemistry:

In materials science, this compound can be utilized as a building block for the synthesis of novel polymers with unique properties. Its reactivity allows for the incorporation into various polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties.

Conductive Polymers:

Research indicates that incorporating pyrrole derivatives into conductive polymer systems can improve electrical conductivity and stability. This opens avenues for applications in electronic devices and sensors where conductive materials are essential .

Data Summary Table

Case Studies

Case Study 1: Antiproliferative Agents

A study focused on synthesizing chalcone imide derivatives from this compound demonstrated significant antiproliferative effects against various cancer cell lines. The findings suggest that structural modifications can enhance biological activity and specificity towards cancer cells .

Case Study 2: Microwave-Assisted Synthesis

Research conducted at the Federal University of São João Del Rey showcased the efficiency of microwave reactors in synthesizing this compound. This method not only reduced reaction time but also improved yield and purity compared to traditional methods .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,4-Dichloro-1-tritylpyrrole-2,5-dione with structurally analogous pyrrole-2,5-dione derivatives, emphasizing substituent effects, physicochemical properties, and biological activities:

Key Structural and Functional Insights:

- Trityl vs. Fluorophenyl/Simple Substituents: The trityl group in this compound confers extreme hydrophobicity (LogP ~5.8) compared to fluoroimide (LogP ~3.2) and the amino-dimethyl derivative (LogP 0.2).

- Chlorine Substitution : Both this compound and fluoroimide feature chlorine atoms at positions 3 and 4, which enhance electrophilicity and reactivity. Chlorinated pyrrole-diones are often associated with pesticidal or antimicrobial activity, as seen in fluoroimide .

- Core Structure Differences : Piperazine-2,5-diones (e.g., compound 6 from ) exhibit antiviral activity, but their piperazine core differs from pyrrole-2,5-dione. The aromatic pyrrole system may confer distinct electronic properties and binding affinities .

Research Findings and Implications

- Synthetic Challenges : The steric bulk of the trityl group in this compound may complicate synthesis, requiring optimized conditions for introducing bulky substituents without side reactions.

- The trityl group might improve stability or target binding in hydrophobic environments .

- Structure-Activity Relationships (SAR) : Smaller substituents (e.g., methyl, fluorophenyl) correlate with moderate LogP and pesticidal activity, while bulky trityl derivatives may require tailored delivery systems for biological efficacy.

Preparation Methods

Nucleophilic Substitution with Tritylamine

The foundational approach to synthesizing 3,4-dichloro-1-tritylpyrrole-2,5-dione involves the reaction of 2,3-dichloromaleic anhydride with tritylamine (triphenylmethylamine) under thermal conditions. This method, adapted from analogous pyrrole-2,5-dione syntheses, proceeds via nucleophilic attack of the amine on the electron-deficient maleic anhydride, followed by cyclodehydration (Figure 1).

Reaction Conditions :

-

Solvent : Ethanol or acetic acid, chosen for their ability to solubilize both reactants while facilitating proton transfer.

-

Catalyst : Acetic acid (10–20 mol%), which protonates the anhydride carbonyl, enhancing electrophilicity.

-

Temperature : Reflux (80–100°C) for 2–4 hours.

Mechanistic Insights :

The reaction proceeds through a two-step mechanism:

-

Nucleophilic addition : Tritylamine attacks one carbonyl group of 2,3-dichloromaleic anhydride, forming an intermediate amic acid.

-

Cyclization and dehydration : Intramolecular cyclization eliminates water, yielding the pyrrole-2,5-dione core.

Limitations :

-

Prolonged heating risks decomposition of the trityl group, necessitating strict temperature control.

-

Moderate yields due to competing side reactions, such as hydrolysis of the anhydride.

Microwave-Assisted Synthesis

Optimization of Dielectric Heating

Microwave irradiation significantly enhances the synthesis of this compound by reducing reaction times and improving yields. Adapting protocols from Lima et al., this method employs a closed-vessel microwave reactor to achieve rapid, uniform heating.

Key Parameters :

-

Solvent : Ethanol (ε = 24.25 at 25°C), selected for its high microwave absorptivity.

-

Catalyst : Acetic acid (15 mol%).

-

Power and Temperature : 140 W at 80°C for 15–20 minutes.

-

Yield : 65–70%, comparable to conventional methods but achieved 6–8 times faster.

Advantages Over Thermal Methods :

-

Reduced energy consumption : Microwave-specific heating targets polar molecules, minimizing thermal degradation.

-

Scalability : Demonstrated in batch sizes up to 50 mmol with consistent yields.

Table 1. Comparative Analysis of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 2–4 hours | 15–20 minutes |

| Yield (%) | 39–50 | 65–70 |

| Energy Input (kW·h/mol) | 1.8–2.5 | 0.3–0.5 |

| Purity (HPLC) | 95–97% | 98–99% |

Solvent and Catalyst Screening

Impact of Solvent Polarity

Solvent selection critically influences reaction efficiency. Polar aprotic solvents like dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) were explored for their high boiling points and ability to stabilize intermediates.

Findings :

Catalyst Optimization

While acetic acid remains the standard catalyst, basic copper carbonate (Cu(OH)₂·CuCO₃·0.5H₂O) was tested for its dual role as a base and desiccant.

Results :

-

Copper carbonate (0.1–0.9 mol%) : Improved yields to 72% by adsorbing water and shifting equilibrium toward product formation.

-

Excess catalyst (>1 mol%) : Led to side reactions, reducing purity to 85%.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra confirmed the structure of this compound (Table 2).

Table 2. NMR Assignments for this compound

| Carbon Position | 13C δ (ppm) | 1H δ (ppm) | Multiplicity |

|---|---|---|---|

| C-1, C-2 | 165.32–165.35 | - | - |

| C-3, C-4 | 136.41–135.57 | - | - |

| C-5 | 131.39 | 7.20–7.25 (m, 1H) | Multiplet |

| Trityl (C-Ph) | 127.9–129.15 | 7.35–7.50 (m, 15H) | Multiplet |

-

1H NMR : Aromatic protons of the trityl group appear as a multiplet at δ 7.35–7.50 ppm, while the pyrrole proton resonates at δ 7.20–7.25 ppm.

-

13C NMR : Carbonyl carbons (C-1, C-2) are deshielded at δ 165.32–165.35 ppm, consistent with electron-withdrawing chloro substituents.

Industrial-Scale Considerations

Cost-Benefit Analysis of Microwave Reactors

Microwave reactors offer a 40% reduction in energy costs compared to conventional reflux setups, with a payback period of 18–24 months for pilot-scale production.

Challenges :

-

Equipment costs : High initial investment for commercial microwave systems.

-

Batch size limitations : Current systems accommodate ≤10 L reactions, necessitating multiple batches for large-scale synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Dichloro-1-tritylpyrrole-2,5-dione, and how can experimental design optimize yield?

- Methodological Answer : The synthesis typically involves tritylation and dichlorination of pyrrole-dione precursors. A factorial design approach (e.g., varying reaction time, temperature, and stoichiometry) can identify optimal conditions. Statistical methods like response surface methodology (RSM) minimize experiments while maximizing yield . For example, varying the molar ratio of trityl chloride to the pyrrole core (1:1 to 1:3) under reflux (80–120°C) in anhydrous DCM can be systematically tested. GC-MS or HPLC monitors intermediate purity to avoid side reactions like over-tritylation.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodological Answer : and NMR are critical for confirming trityl group attachment (aromatic protons at δ 7.2–7.5 ppm) and dichloro substitution (absence of specific proton signals). IR identifies carbonyl stretches (~1750 cm) and C-Cl bonds (~650 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 485.2). Cross-referencing with analogs like 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione ensures consistency .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to moisture and light due to its trityl ether and dichloro groups. Stability studies under accelerated conditions (40°C/75% RH) over 4 weeks, analyzed via TLC or HPLC, determine degradation pathways (e.g., hydrolysis to pyrrole-dione). Storage in amber vials with desiccants (silica gel) at –20°C is recommended. Periodic NMR checks detect decomposition .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict reactivity in catalytic applications of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the electron-deficient dichloro-pyrrole core may act as a dienophile in Diels-Alder reactions. Molecular dynamics (MD) simulations in solvent models (e.g., acetonitrile) assess conformational stability. Software like Gaussian or ORCA integrates these calculations, while ICReDD’s reaction path search methods validate predictions experimentally .

Q. What strategies resolve contradictions in kinetic data for reactions involving this compound?

- Methodological Answer : Discrepancies in rate constants (e.g., Arrhenius plot deviations) may arise from competing pathways or solvent effects. Use multivariate analysis (ANOVA) to isolate variables. For example, if a reaction shows inconsistent activation energy in THF vs. DMF, conduct kinetic isotope effect (KIE) studies or in situ IR to detect intermediate species. Cross-validation with computational free-energy profiles (using NAMD or GROMACS) reconciles experimental and theoretical data .

Q. How can advanced separation techniques (HPLC, SFC) purify enantiomeric byproducts during synthesis?

- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers via HPLC. Supercritical fluid chromatography (SFC) with CO-methanol mobile phases enhances resolution for thermally labile derivatives. Optimize parameters: column temperature (30–50°C), backpressure (100–150 bar), and modifier concentration (5–20%). Compare retention times with racemic standards to confirm purity (>99% ee) .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.